molecular formula C13H17Cl B2428762 1-(Chloromethyl)-4-cyclohexylbenzene CAS No. 4463-31-4

1-(Chloromethyl)-4-cyclohexylbenzene

Cat. No.: B2428762
CAS No.: 4463-31-4
M. Wt: 208.73
InChI Key: DNEPVPBJDHQGRK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-cyclohexylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-cyclohexylbenzene can be synthesized through the chloromethylation of 4-cyclohexylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-cyclohexylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-cyclohexylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-4-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties to the molecule. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(chloromethyl)-4-cyclohexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEPVPBJDHQGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-31-4
Record name 1-(chloromethyl)-4-cyclohexylbenzene
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